molecular formula C9H8N4OS2 B14495916 5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide CAS No. 65693-66-5

5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide

Cat. No.: B14495916
CAS No.: 65693-66-5
M. Wt: 252.3 g/mol
InChI Key: OUPSZJFJDWVSRD-UHFFFAOYSA-N
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Description

5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide: is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the triazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained between 50-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.

    Substitution: Amines, alcohols; reaction temperature25-50°C.

Major Products Formed

Scientific Research Applications

5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in cells, resulting in cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical properties and reactivity. Additionally, the phenyl group enhances its stability and potential biological activity compared to other similar compounds .

Properties

CAS No.

65693-66-5

Molecular Formula

C9H8N4OS2

Molecular Weight

252.3 g/mol

IUPAC Name

5-oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide

InChI

InChI=1S/C9H8N4OS2/c14-8-11-7(15)12-13(8)9(16)10-6-4-2-1-3-5-6/h1-5H,(H,10,16)(H2,11,12,14,15)

InChI Key

OUPSZJFJDWVSRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N2C(=O)NC(=S)N2

Origin of Product

United States

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